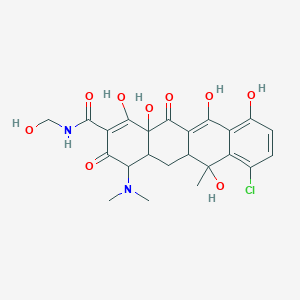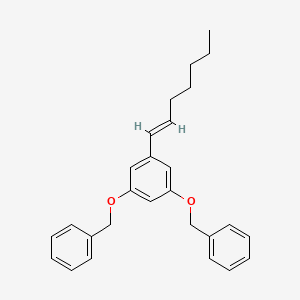![molecular formula C50H88N2O15Si B13844590 4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl N-Desmethyl Spiramycin I 2A-Acetate](/img/structure/B13844590.png)
4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl N-Desmethyl Spiramycin I 2A-Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[9(2R,5S,6R)]-18-Deoxo-3-deoxy-9-O-[5-(methylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-18-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3,18-epoxy-leucomycin V Acetate is a complex organic compound with a significant role in various scientific fields. This compound is a derivative of leucomycin, a macrolide antibiotic, and is characterized by its intricate structure, which includes multiple stereocenters and functional groups.
Métodos De Preparación
The synthesis of [9(2R,5S,6R)]-18-Deoxo-3-deoxy-9-O-[5-(methylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-18-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3,18-epoxy-leucomycin V Acetate involves several steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. The synthetic route typically starts with the preparation of the leucomycin core, followed by the introduction of the various substituents through a series of chemical reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of advanced techniques such as chromatography for purification.
Análisis De Reacciones Químicas
This compound undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, often using reagents like alkyl halides or sulfonates.
Hydrolysis: The ester and ether linkages in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and alcohols.
Aplicaciones Científicas De Investigación
[9(2R,5S,6R)]-18-Deoxo-3-deoxy-9-O-[5-(methylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-18-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3,18-epoxy-leucomycin V Acetate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: The compound’s antibiotic properties make it valuable for studying bacterial resistance and developing new antimicrobial agents.
Medicine: Its potential therapeutic applications are explored in the treatment of bacterial infections and other diseases.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mecanismo De Acción
The mechanism of action of [9(2R,5S,6R)]-18-Deoxo-3-deoxy-9-O-[5-(methylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-18-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3,18-epoxy-leucomycin V Acetate involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other macrolide antibiotics, where the compound binds to the 50S subunit of the ribosome, preventing the translocation of peptides and ultimately leading to bacterial cell death.
Comparación Con Compuestos Similares
Compared to other macrolide antibiotics, [9(2R,5S,6R)]-18-Deoxo-3-deoxy-9-O-[5-(methylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-18-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3,18-epoxy-leucomycin V Acetate exhibits unique structural features that contribute to its distinct properties. Similar compounds include:
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different structural features.
Clarithromycin: A derivative of erythromycin with improved pharmacokinetic properties.
Azithromycin: Known for its extended half-life and broader spectrum of activity.
Propiedades
Fórmula molecular |
C50H88N2O15Si |
|---|---|
Peso molecular |
985.3 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-2-[[(1R,5R,7E,9E,11R,12R,14R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[(2R,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C50H88N2O15Si/c1-28-24-34-25-40(67-68(15,16)49(7,8)9)64-37(26-38(54)58-29(2)20-18-17-19-21-36(28)63-39-23-22-35(51-11)30(3)59-39)45(57-14)44(34)66-48-46(62-33(6)53)42(52(12)13)43(31(4)61-48)65-41-27-50(10,56)47(55)32(5)60-41/h17-19,21,28-32,34-37,39-48,51,55-56H,20,22-27H2,1-16H3/b18-17+,21-19+/t28-,29-,30-,31-,32+,34-,35+,36+,37-,39+,40?,41+,42+,43-,44+,45+,46-,47+,48+,50-/m1/s1 |
Clave InChI |
MGIACLJTFQJLSW-YKZRCVGUSA-N |
SMILES isomérico |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]2CC(O[C@H](CC(=O)O1)[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)O)N(C)C)OC(=O)C)OC)O[Si](C)(C)C(C)(C)C)C)O[C@H]5CC[C@@H]([C@H](O5)C)NC |
SMILES canónico |
CC1CC=CC=CC(C(CC2CC(OC(CC(=O)O1)C(C2OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)OC(=O)C)OC)O[Si](C)(C)C(C)(C)C)C)OC5CCC(C(O5)C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-chloro-2-(1H-indazol-6-yl)furo[3,2-b]pyridine](/img/structure/B13844507.png)
![[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13844509.png)

![5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid](/img/structure/B13844515.png)
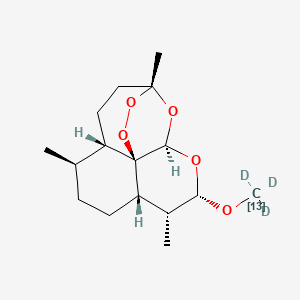
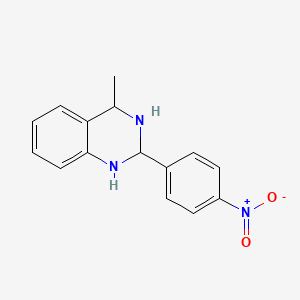
![2-[2-[2-Chloro-3-[2-[3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indole;bromide](/img/structure/B13844527.png)
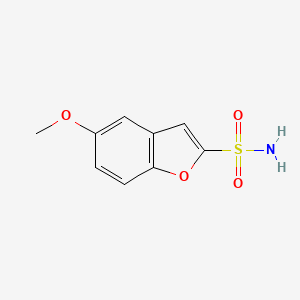
![2-[[(E)-but-2-enoyl]-propylamino]butanoic acid](/img/structure/B13844533.png)
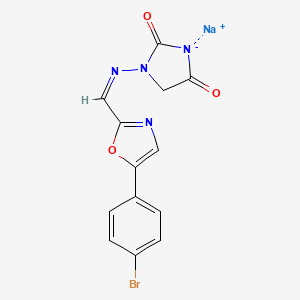
![tert-Butyl (1S,3S,4R)-3-(6-(4,4,5,5,-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13844550.png)

